molecular formula C11H9N3OS2 B6579165 N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}acetamide CAS No. 10023-30-0

N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}acetamide

Cat. No. B6579165
CAS RN: 10023-30-0
M. Wt: 263.3 g/mol
InChI Key: XEXOIPAZWFENLS-UHFFFAOYSA-N
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Description

The compound “N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}acetamide” is a chemical compound used for scientific research . It is also known by registry numbers such as ZINC000005122743 and ZINC000004173982 . This compound is available from suppliers including Life Chemicals Inc .


Molecular Structure Analysis

This compound contains a total of 36 bonds, including 27 non-H bonds, 21 multiple bonds, 2 rotatable bonds, 1 double bond, and 20 aromatic bonds . It also contains 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, and 1 twelve-membered ring .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C16H10N4O3S2 and it has a molecular weight of 370.4.

Future Directions

The future directions for the use of this compound are not specified in the search results. As a research compound, its potential applications will likely depend on the results of ongoing and future scientific studies .

properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS2/c1-5(15)12-11-14-8-4-3-7-9(10(8)17-11)16-6(2)13-7/h3-4H,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXOIPAZWFENLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101216552
Record name Benzo[1,2-d:4,3-d′]bisthiazole, 2-acetamido-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[1,2-d:4,3-d']bisthiazole, 2-acetamido-7-methyl-

CAS RN

10023-30-0
Record name Benzo[1,2-d:4,3-d′]bisthiazole, 2-acetamido-7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10023-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[1,2-d:4,3-d′]bisthiazole, 2-acetamido-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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